N,O-Bis(trimethylsilyl)acetamide
Overview
Description
N,O-Bis(trimethylsilyl)acetamide is a colorless liquid with a boiling point of 71–73 °C at 35 mmHg . It is extremely moisture-sensitive and can be rapidly contaminated with trimethylsilylacetamide and acetamide . This compound is widely used as a silylating agent in organic synthesis and analytical chemistry .
Preparation Methods
N,O-Bis(trimethylsilyl)acetamide can be synthesized from acetamide with an excess of triethylamine and chlorotrimethylsilane . The reaction typically involves refluxing the mixture for 8–15 hours, resulting in an 80% yield . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production .
Chemical Reactions Analysis
N,O-Bis(trimethylsilyl)acetamide undergoes various chemical reactions, primarily involving silylation. It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct . This compound is also used in the protection of amides, amines, carboxylic acids, enols, and phenols . Common reagents used in these reactions include trimethylsilyl chloride and triethylamine . Major products formed from these reactions are trimethylsilyl derivatives .
Scientific Research Applications
N,O-Bis(trimethylsilyl)acetamide has numerous applications in scientific research. It is used as a regioselective desulfation reagent and a preparatory agent for carbohydrate and alcohol trimethylsilyl ethers . In analytical chemistry, it is employed for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides . This compound is also used in the formation of stable trimethylsilyl derivatives and in gas chromatography-mass spectrometry (GC-MS) analysis of phenolic acids in fruits .
Mechanism of Action
The mechanism of action of N,O-Bis(trimethylsilyl)acetamide involves its conversion into onium amide, which acts as a strong base for α-H abstraction . This compound is also used in the removal of water from an anhydrous reaction system . The molecular targets and pathways involved include the activation of various functional groups during the formation of nucleosides, peptides, and heterocycles .
Comparison with Similar Compounds
N,O-Bis(trimethylsilyl)acetamide is often compared with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), another commonly used silylating reagent . Both compounds have similar reactivity and are used to silylate a wide range of acidic functional groups . this compound is preferred for substrates that are acid- or base-sensitive due to its neutral byproducts . Other similar compounds include trimethylsilyl chloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide .
Properties
IUPAC Name |
trimethylsilyl (1E)-N-trimethylsilylethanimidate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOVKLKJSOKLIF-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | N,O-Bis(trimethylsilyl)acetamide | |
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CAS No. |
10416-59-8 | |
Record name | N,O-Bis(trimethylsilyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilyl N-trimethylsilylacetamidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.799 | |
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Record name | BIS(TRIMETHYLSILYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R14N49I64O | |
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